molecular formula C6H8O4 B075341 trans-Cyclobutane-1,2-dicarboxylic acid CAS No. 1124-13-6

trans-Cyclobutane-1,2-dicarboxylic acid

Cat. No. B075341
CAS RN: 1124-13-6
M. Wt: 144.12 g/mol
InChI Key: SUSAGCZZQKACKE-QWWZWVQMSA-N
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Description

Synthesis Analysis

The synthesis of trans-Cyclobutane-1,2-dicarboxylic acid and its derivatives often involves stereocontrolled methodologies to achieve the desired configurations. For instance, a scalable synthesis was achieved by capturing and photodimerizing a metastable crystalline solid of trans-cinnamic acid, leading to β-truxinic acid (CBDA-4), showcasing the compound's potential as a building block for thermally recyclable materials (Amjaour et al., 2018). Additionally, derivatives such as amino cyclobutane carboxylic acids have been synthesized through various routes, including photochemical reactions and enantiodivergent synthetic sequences, highlighting the compound's versatility in stereocontrolled synthesis (Izquierdo et al., 2005).

Molecular Structure Analysis

The molecular structure of trans-Cyclobutane-1,2-dicarboxylic acid derivatives often exhibits a high degree of rigidity and conformational stability. This stability is attributed to the cyclobutane ring, which acts as a structure-promoting unit. NMR structural studies and DFT theoretical calculations have evidenced the formation of strong intramolecular hydrogen bonds, leading to cis-fused [4.2.0]octane structural units that confer high rigidity on these molecules both in solution and in the gas phase (Izquierdo et al., 2005).

Chemical Reactions and Properties

Trans-Cyclobutane-1,2-dicarboxylic acid and its derivatives participate in a variety of chemical reactions, including [2+2] cycloaddition reactions, which have been employed to synthesize cyclobutane derivatives with pyridyl and carboxylic acid functionalities in a stereoselective manner (Kole et al., 2010). These reactions are critical for the synthesis of rigid beta-peptides and other molecules with conformational restrictions.

Physical Properties Analysis

The physical properties of trans-Cyclobutane-1,2-dicarboxylic acid derivatives, such as solubility, melting points, and crystal structures, are influenced by their rigid molecular frameworks. The X-ray crystal structure of CBDA-4 was determined for the first time, revealing insights into the compound's structural integrity and potential for creating thermally recyclable materials (Amjaour et al., 2018).

Chemical Properties Analysis

The chemical properties of trans-Cyclobutane-1,2-dicarboxylic acid derivatives, including reactivity, stability, and functional group transformations, are crucial for their application in synthetic chemistry. The cyclobutane ring's ability to undergo cleavage upon heating suggests its utility in the development of degradable materials and as a precursor for further chemical modifications (Amjaour et al., 2018).

Scientific Research Applications

  • Materials Science

    • Summary of Application : trans-Cyclobutane-1,2-dicarboxylic acid, also known as β-truxinic acid (CBDA-4), has been used in the production of both thermoplastics and thermosets .
    • Methods of Application : A scalable synthesis of β-truxinic acid was accomplished by capturing and photodimerizing a metastable crystalline solid of trans-cinnamic acid .
    • Results or Outcomes : The cyclobutane ring in CBDA-4 was cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .
  • Pharmaceutical Research

    • Summary of Application : Studies have shown that CBDA-4 and its derivatives have antinociceptive activities .
  • Catalysis

    • Summary of Application : CBDA-4 can be used as phthalate-free internal donors in Ziegler-Natta catalysts for propylene polymerization .
  • Polymer Synthesis

    • Summary of Application : Trans-cyclobutane-1,2-dicarboxylic acid is used as an intermediate in the synthesis of polymers and other materials, especially when a monomer with two carboxyl groups is required .
    • Methods of Application : It is generally synthesized through the reaction of cyclobutanol and maleic anhydride, followed by hydrolysis of the anhydride .
    • Results or Outcomes : This synthesis is a simple and efficient process that requires mild conditions and readily available reagents .
  • Pharmaceuticals Production

    • Summary of Application : Trans-cyclobutane-1,2-dicarboxylic acid is a key component of several pharmaceuticals, such as metformin, which is used to treat diabetes .
  • Metal-Organic Frameworks (MOFs)

    • Summary of Application : Trans-cyclobutane-1,2-dicarboxylic acid can be used as a ligand to prepare various lanthanide metal-organic frameworks (LnMOFs) via a solvothermal method .
  • Lithium Coordination Polymer Synthesis

    • Summary of Application : Trans-cyclobutane-1,2-dicarboxylic acid can be used as a reactant to synthesize lithium coordination polymer by treating with lithium carbonate .
  • Conformational Analysis, Reactivity, and Thermodynamics Studies

    • Summary of Application : Trans-cyclobutane-1,2-dicarboxylic acid has been used in various studies related to conformational analysis, reactivity, and thermodynamics .
  • Large Scale Production

    • Summary of Application : Due to its usefulness and versatility, trans-cyclobutane-1,2-dicarboxylic acid is produced on a large scale .
    • Methods of Application : It is generally synthesized through the reaction of cyclobutanol and maleic anhydride, followed by hydrolysis of the anhydride .
    • Results or Outcomes : This synthesis is a simple and efficient process that requires mild conditions and readily available reagents .

Safety And Hazards

Trans-Cyclobutane-1,2-dicarboxylic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The trans-Cyclobutane-1,2-dicarboxylic acid market is poised for substantial growth between 2024 and 2031, driven by several factors including technological advancements, increasing demand for trans-Cyclobutane-1,2-dicarboxylic acid, and supportive government policies .

properties

IUPAC Name

(1R,2R)-cyclobutane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSAGCZZQKACKE-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031207
Record name (1R,2R)-Cyclobutane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Cyclobutane-1,2-dicarboxylic acid

CAS RN

1124-13-6
Record name (±)-trans-1,2-Cyclobutanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1124-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-Cyclobutane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-cyclobutane-1,2-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
FB Kipping, JJ Wren - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… cyclobutene-1 : 2-dicarboxylic acid (4 g., 9%), and the mother-liquor from its crystallisation was shown by paper chromatography to contain trans-cyclobutane-1 : 2-dicarboxylic acid. It …
Number of citations: 12 pubs.rsc.org
HWB Reed - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… acetate at - 40" gave trans-cyclobutane-1 : 2-dicarboxylic acid, m. p. 131" (Fuson et al., J . … products after removal of the trans-cyclobutane-1 : 2dicarboxylic acid led to the isolation of a …
Number of citations: 23 pubs.rsc.org
J Seliger, V Žagar - The Journal of Physical Chemistry A, 2012 - ACS Publications
The 17 O NQR frequencies have been measured in cis-cyclobutane-1,2-dicarboxylic acid and the quadrupole coupling tensors have been determined at various temperatures. Two O···…
Number of citations: 4 pubs.acs.org
F Benoit, JL Holmes - Organic Mass Spectrometry, 1972 - Wiley Online Library
The interaction of the carboxyl groups in the fragmentation of the molecular ions of trans cyclohexane‐1,2‐dicarboxylic acid and cis cyclobutane‐1,2‐dicarboxylic acid serves to …
Number of citations: 25 onlinelibrary.wiley.com
AM Daly, DG Gilheany - Tetrahedron: Asymmetry, 2003 - Elsevier
A complete synthesis of enantiopure trans-cyclopentane-1,2-diamine and trans-cyclobutane-1,2-diamine is described. These diamines have been used as components of novel chiral …
Number of citations: 61 www.sciencedirect.com
RC Fuson, TY Kao - Journal of the American Chemical Society, 1929 - ACS Publications
The first step in the reaction is assumed to be the normal replacement of one of the bromine atoms by a dialkylamino group. The cyclobutane intermediate (II) is then produced by the …
Number of citations: 12 pubs.acs.org
A Vougioukas - 1985 - didaktorika.gr
The reaction of diphenyl(2-trimethylsilylethyl)phosphine with methyl trifluoromethanesulphonate gave a phosphonium salt from which the side-chain was cleaved with F ® , yielding …
Number of citations: 2 www.didaktorika.gr
E Lee-Ruff, G Mladenova - Chemical reviews, 2003 - ACS Publications
Although cyclobutanes have been known for more than a century, their use as synthetic intermediates has only flourished in the last 30 years. Their diversity of reactions is the result of …
Number of citations: 545 pubs.acs.org
MJ Kryger, AM Munaretto, JS Moore - Journal of the American …, 2011 - ACS Publications
Ultrasound activation of mechanophores embedded in polymer backbones has been extensively studied of late as a method for realizing chemical reactions using force. To date, …
Number of citations: 194 pubs.acs.org
JF MCCARTHY SR - 1963 - search.proquest.com
Crum Brown and Fraser (1) in 1868-69 reported curariform activity of quaternary methiodide salts of the alkaloids strychnine, brucine, and atropine. In the period between 19IO and 1935…
Number of citations: 0 search.proquest.com

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